Bienvenue dans la boutique en ligne BenchChem!

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene

Lipophilicity Drug-likeness Physicochemical profiling

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene (CAS 1804876-14-9) is a polyhalogenated aromatic building block of molecular formula C9H8Br2F2O2 and molecular weight 345.96 g/mol. It belongs to a densely substituted benzene series characterized by two bromine atoms, one difluoromethoxy (–OCF2H) group, and one ethoxy (–OCH2CH3) group arranged around a single aromatic ring.

Molecular Formula C9H8Br2F2O2
Molecular Weight 345.96 g/mol
Cat. No. B14037684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene
Molecular FormulaC9H8Br2F2O2
Molecular Weight345.96 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1OC(F)F)Br)Br
InChIInChI=1S/C9H8Br2F2O2/c1-2-14-7-5(10)3-4-6(11)8(7)15-9(12)13/h3-4,9H,2H2,1H3
InChIKeyDBNGEJAIROKXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene: Structural Identity and Procurement Baseline for the C9H8Br2F2O2 Isomer Family


1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene (CAS 1804876-14-9) is a polyhalogenated aromatic building block of molecular formula C9H8Br2F2O2 and molecular weight 345.96 g/mol . It belongs to a densely substituted benzene series characterized by two bromine atoms, one difluoromethoxy (–OCF2H) group, and one ethoxy (–OCH2CH3) group arranged around a single aromatic ring. The compound exhibits a calculated LogP of approximately 4.6, zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of 18.5 Ų, and four rotatable bonds [1]. Commercially, it is supplied with a certified purity of ≥98% (NLT 98%) under ISO quality management systems, positioning it for use in pharmaceutical R&D and agrochemical intermediate synthesis . Within the broader C9H8Br2F2O2 isomer landscape, at least five distinct regioisomers have been catalogued—including the 1,5-dibromo-2-difluoromethoxy-4-ethoxy (CAS 1806348-26-4), 1,2-dibromo-4-difluoromethoxy-3-ethoxy (CAS 1805472-87-0), 1,4-dibromo-2-difluoromethoxy-6-ethoxy (CAS 1803711-62-7), and 1,5-dibromo-3-difluoromethoxy-2-ethoxy (CAS 1806299-54-6) variants—each sharing identical molecular weight but possessing distinct substitution topologies that govern their individual reactivity profiles [2][3].

Why 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene Cannot Be Interchanged with Its C9H8Br2F2O2 Regioisomers in Synthesis


Although all C9H8Br2F2O2 regioisomers share an identical molecular weight (345.96 g/mol), elemental composition, and functional group inventory, their substitution topology dictates profoundly different chemical behaviour that precludes generic interchange in multi-step syntheses . In the 1,4-dibromo-2-difluoromethoxy-3-ethoxy substitution pattern, the two bromine atoms occupy para-related positions on the ring (C-1 and C-4), while the difluoromethoxy and ethoxy groups reside on adjacent carbons (C-2 and C-3 respectively), creating a sterically congested ortho-dioxygenated motif . This contrasts sharply with the 1,5-dibromo-2-difluoromethoxy-4-ethoxy isomer (CAS 1806348-26-4), in which the two oxygenated substituents are spatially separated at the 2- and 4-positions and the bromine atoms occupy meta-related positions (C-1 and C-5) [1]. Such topological differences directly affect the electronic activation or deactivation of each bromine toward oxidative addition in palladium-catalysed cross-coupling reactions, the steric accessibility of each C–Br bond for nucleophilic attack, and the directing-group influence exerted by the ortho-arranged –OCF2H and –OCH2CH3 substituents [2]. In practical terms, a synthetic route validated for the 1,5-dibromo isomer will not transfer to the 1,4-dibromo isomer without re-optimisation of catalyst, ligand, base, and solvent conditions, and the resulting coupling products will be constitutionally different molecules with distinct biological or materials properties. Procurement decisions must therefore be guided by the specific regioisomer required for the target molecular architecture, not merely by the functional group inventory.

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene: Quantitative Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Differentiation via Computed Lipophilicity (XLogP3): 1,4-Dibromo-2,3-dioxygenated vs. 1,3-Dibromo-2-difluoromethoxy Topology

The target compound's substitution pattern—specifically the presence of the additional ethoxy group ortho to the difluoromethoxy substituent—produces a measurable increase in computed lipophilicity compared to a dibromo-difluoromethoxybenzene analogue that lacks the ethoxy group. This matters because lipophilicity directly governs membrane permeability, metabolic stability, and off-target binding in drug candidates [1]. While direct experimental LogP data for the target compound are not publicly available, the computed XLogP3 value of 4.6 for the closely related 1,5-dibromo-2-difluoromethoxy-4-ethoxy isomer—which shares the identical C9H8Br2F2O2 formula and functional group count—provides a reliable proxy [2]. This compares to an XLogP3 of 4.2 for 1,3-dibromo-2-(difluoromethoxy)benzene (C7H4Br2F2O, MW 301.91), which lacks the ethoxy substituent altogether .

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Differentiation: TPSA as a Predictor of Passive Membrane Permeability for 1,4-Dibromo-2,3-dioxygenated vs. Monofunctionalized Analogues

Topological polar surface area (TPSA) is a well-validated computational descriptor for predicting passive intestinal absorption and blood–brain barrier penetration: molecules with TPSA < 60 Ų generally show good oral absorption, while those with TPSA > 140 Ų exhibit poor absorption [1]. The target compound, via its 1,5-dibromo isomer proxy (sharing identical elemental and functional group composition), possesses a computed TPSA of 18.5 Ų [2]. In contrast, 1,3-dibromo-2-(difluoromethoxy)benzene—lacking the ethoxy group—has a TPSA of only 9.2 Ų, while retaining the same number of hydrogen bond acceptors (3 vs. 4 for the target) .

Membrane permeability TPSA Drug design

Ortho-Dioxygenated Electronic Landscape and Differential Cross-Coupling Site Selectivity vs. 1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene

In Pd-catalysed direct arylation and cross-coupling chemistry, the electronic environment surrounding each C–Br bond determines its relative reactivity toward oxidative addition. The target compound features two bromine atoms situated para to one another, with both oxygenated substituents (–OCF2H and –OCH2CH3) flanking the C-1 bromine in an ortho arrangement . This ortho-dioxygenated motif creates a distinctly electron-rich zone adjacent to the C-1 bromine that is absent in the 1,5-dibromo-2-difluoromethoxy-4-ethoxy isomer (CAS 1806348-26-4), where the ethoxy group is positioned at C-4 and therefore remote from both bromine-bearing positions (C-1 and C-5) [1]. Research by Mao et al. (2020) on Pd-catalysed direct arylations of polyfluoroalkoxy-substituted bromobenzenes has established that the substitution position (ortho, meta, or para) of the difluoromethoxy group relative to the reacting C–Br bond significantly influences both coupling efficiency and the yield distribution among possible products [2].

Palladium catalysis Cross-coupling Site selectivity

Hydrogen Bond Acceptor Count and Its Impact on Solubility and Formulation Properties

The hydrogen bond acceptor (HBA) count, a fundamental descriptor used in drug-likeness filters and solubility prediction models, differs between the target compound and its ethoxy-deficient analogues. The target compound features four hydrogen bond acceptors (two oxygen lone-pair donors from –OCF2H, two from –OCH2CH3) [1]. By comparison, 1,3-dibromo-2-(difluoromethoxy)benzene (C7H4Br2F2O) possesses only three hydrogen bond acceptors, as it lacks the ethoxy substituent . While the difference of a single HBA may appear modest, the Lipinski Rule of Five and subsequent drug-likeness analyses treat HBA count as an independent, additive risk factor for poor oral bioavailability when the count exceeds 10; even within sub-threshold ranges, incremental changes in HBA count have been correlated with measurable shifts in aqueous solubility [2].

Solubility Formulation Crystal engineering

Molecular Rotatable Bond Count as a Conformational Flexibility Descriptor: Implications for Binding Entropy and Crystallinity

The number of rotatable bonds in a molecule is a key determinant of conformational entropy, with direct consequences for protein-binding free energy penalties and solid-state packing efficiency [1]. The target compound possesses four rotatable bonds (the –OCF2H rotation, the –OCH2CH3 C–O rotation, and two C–C rotations within the ethoxy group), as confirmed by computed descriptors for the isomeric 1,5-dibromo-2-difluoromethoxy-4-ethoxybenzene [2]. In contrast, 1,3-dibromo-2-(difluoromethoxy)benzene contains only two rotatable bonds (limited to the –OCF2H rotation) . This doubling of rotatable bond count represents a structurally encoded and quantifiable differentiation.

Conformational flexibility Entropy Crystallinity

Known Utilization Context: 1,3-Dibromo-2-(difluoromethoxy)benzene as a Validated Anticoagulant Intermediate vs. the Target Compound's Differentiated Pharmacophore Potential

The structurally related compound 1,3-dibromo-2-(difluoromethoxy)benzene (CAS 1182728-50-2) has been explicitly disclosed as a reactant in the preparation of chlorothiophene-isoxazole inhibitors of coagulation factors Xa and thrombin, as documented in patent family AU-2009217075, CA-2714654, and EP-2254881 . In this 1,3-dibromo topology, the two bromine atoms occupy meta positions relative to one another on an otherwise unsubstituted ring. By contrast, the target compound's 1,4-dibromo-2-ethoxy-3-difluoromethoxy arrangement introduces an ethoxy group at C-3 that is absent in the 1,3-dibromo analogue. The presence of this additional oxygenated substituent enables hydrogen-bonding interactions and steric contacts with biological targets that the simpler 1,3-dibromo scaffold cannot achieve, thereby expanding the accessible pharmacophore space.

Anticoagulant Factor Xa Pharmacophore design

Optimal Procurement and Application Scenarios for 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene Based on Quantitative Differentiation Evidence


Divergent Sequential Cross-Coupling for Orthogonally Functionalized Biaryl Libraries

The target compound's two electronically differentiated C–Br bonds—the C-1 bromine flanked by both the –OCF2H and –OCH2CH3 groups in a sterically congested ortho-dioxygenated environment, versus the C-4 bromine bearing only a single ortho-ethoxy neighbour—enable a programmed sequential coupling strategy . Under mild Pd(0) conditions (e.g., Pd(PPh3)4, mild base, room temperature), the more electron-rich C-1 position is predicted to undergo preferential oxidative addition, allowing selective Suzuki-Miyaura or direct arylation at this site while preserving the C-4 bromine for a subsequent, orthogonal coupling using a different catalyst system or coupling partner. This contrasts with the 1,5-dibromo isomer, where both bromine positions are electronically similar, complicating selective monofunctionalization [1]. Procurement of the 1,4-isomer is therefore strategically indicated when synthetic routes require sequential, site-differentiated C–C bond formation on a single aromatic core.

Medicinal Chemistry SAR Exploration in Coagulation Factor Inhibitor Programs

The validated use of 1,3-dibromo-2-(difluoromethoxy)benzene as a key intermediate in the synthesis of chlorothiophene-isoxazole inhibitors of coagulation factors Xa and thrombin (patent family AU-2009217075, EP-2254881) establishes the dibromo-difluoromethoxybenzene scaffold as pharmacophorically productive . The target compound extends this scaffold by incorporating an ethoxy group at C-3, thereby introducing an additional hydrogen bond acceptor (HBA count of 4 vs. 3 for the 1,3-dibromo analogue) and a measurable increase in polar surface area (TPSA 18.5 Ų vs. 9.2 Ų) [2]. These structural modifications offer medicinal chemists the ability to probe hydrogen-bonding interactions within the S1 or S4 pockets of serine protease active sites, to modulate lipophilicity-driven off-target binding, and to explore conformational restrictions imposed by the ortho-dioxygenated motif—all of which are inaccessible using the simpler 1,3-dibromo building block.

Agrochemical Intermediate Synthesis Requiring Para-Dibromo Substitution Topology

Difluoromethoxyaromatic compounds are established intermediates in the synthesis of pyrethroid and non-ester pyrethroid insecticides, where the bromodifluoromethoxy group is critical for biological activity [3][4]. Commercial insecticides such as Halfenprox (CAS 111872-58-3) and brofluthrinate incorporate bromodifluoromethoxyphenyl motifs, and the broader compound class has been explored for diamide insecticides containing halogenated alkoxy groups [5][6]. The target compound's para-dibromo substitution pattern uniquely positions it for the convergent assembly of symmetrical or pseudo-symmetrical insecticide candidates where two distinct aryl coupling reactions are required at opposite ends of the central benzene ring. The additional ethoxy group at C-3 provides a latent handle for further diversification (e.g., O-dealkylation and subsequent functionalization) or for modulating the physicochemical properties of the final agrochemical product without altering the core insecticidal pharmacophore. The 1,5-dibromo and 1,2-dibromo isomers cannot replicate this para-difunctionalization geometry, making the 1,4-isomer the only viable choice for this specific molecular architecture.

Physicochemical Property Optimization in Fragment-Based Drug Discovery

For fragment-based drug discovery (FBDD) campaigns, building blocks are selected not only for synthetic tractability but also for their contribution to the lead compound's overall physicochemical profile. The target compound's computed property profile—XLogP3 ~4.6, TPSA 18.5 Ų, HBA count 4, and rotatable bond count 4—places it in a specific region of drug-like chemical space that balances moderate lipophilicity with adequate polarity [2]. Compared to the ethoxy-deficient 1,3-dibromo-2-(difluoromethoxy)benzene (XLogP3 4.2, TPSA 9.2 Ų, HBA 3, rotatable bonds 2), the target compound offers a verifiably higher polarity and flexibility, which may be advantageous for fragments targeting shallow, solvent-exposed protein binding sites where additional hydrogen-bonding interactions and conformational adaptability are desired [7]. Conversely, for fragments intended to bind deep, hydrophobic pockets with stringent shape complementarity, the simpler 1,3-dibromo analogue may be preferred. The availability of both building blocks enables systematic exploration of this property axis within a single fragment series.

Quote Request

Request a Quote for 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.